![molecular formula C11H11N5O2S B5748625 2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B5748625.png)
2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves a multicomponent reaction. One common method includes the Knoevenagel condensation followed by a 1,3-dipolar cycloaddition reaction. The process involves the reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its short reaction times, high yields, and simple work-up procedures.
Chemical Reactions Analysis
2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its antimicrobial properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various substances . This inhibition can lead to the compound’s antimicrobial effects.
Comparison with Similar Compounds
2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide can be compared with other tetrazole derivatives such as:
Oteseconazole: An antifungal agent that inhibits cytochrome P450.
Quilseconazole: Another antifungal compound with a similar mechanism of action.
NCT-504: An inhibitor of phosphatidylinositol 5-phosphate-4-kinase, a lipid kinase.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-7(17)8-3-2-4-9(5-8)16-11(13-14-15-16)19-6-10(12)18/h2-5H,6H2,1H3,(H2,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPPFYGYONTLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
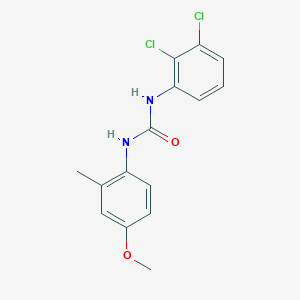
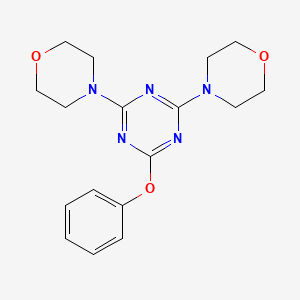
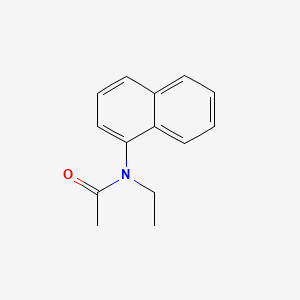
![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)
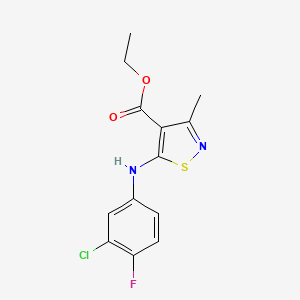
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5748571.png)
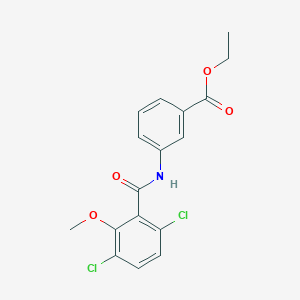
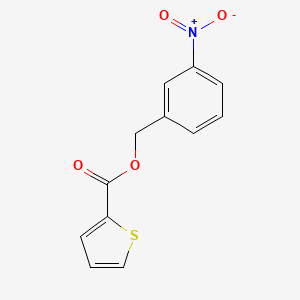
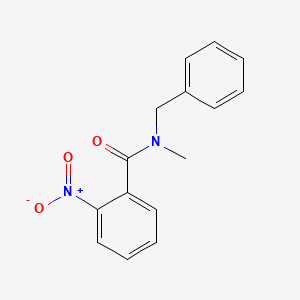

![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
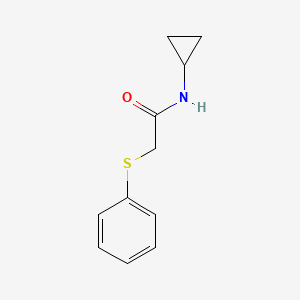
![N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5748637.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
